molecular formula C9H15NO2 B13077624 Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate

Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate

Cat. No.: B13077624
M. Wt: 169.22 g/mol
InChI Key: YOSSUKCHKUATNP-UHFFFAOYSA-N
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Description

Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate (CAS 1863969-03-2) is a chemical building block of significant interest in medicinal chemistry due to its incorporation of the conformationally restricted 2-aminobicyclo[3.1.0]hexane scaffold. This structure is recognized as a core component in the development of compounds that target the central nervous system. The bicyclo[3.1.0]hexane backbone serves as a rigid analog of glutamate, and related compounds based on this framework, such as LY354740, have been identified as potent, selective, and orally active agonists for group II metabotropic glutamate receptors (mGluRs) . These agonists have demonstrated pharmacological properties including anticonvulsant and anxiolytic effects in preclinical models . Furthermore, the bicyclo[3.1.0]hexane (or (N)-methanocarba) scaffold is a valuable structure in purinergic signaling research, where it is used to develop nucleoside derivatives with high affinity and selectivity for adenosine receptors, particularly the A3 subtype, which is a promising target for treating inflammation and cancer . As such, this methyl ester compound serves as a versatile synthetic intermediate for researchers exploring these and other biological pathways. The product is characterized by the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . Predicted physical properties include a density of 1.120 g/cm³ and a boiling point of 226.5 °C . This product is intended for research and development applications in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 2-(2-amino-2-bicyclo[3.1.0]hexanyl)acetate

InChI

InChI=1S/C9H15NO2/c1-12-8(11)5-9(10)3-2-6-4-7(6)9/h6-7H,2-5,10H2,1H3

InChI Key

YOSSUKCHKUATNP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CCC2C1C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction conditions are optimized to achieve high yields and diastereoselectivity, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety protocols for handling and processing the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Comparison with Similar Bicyclic Compounds

The compound shares structural homology with several bicyclo[3.1.0]hexane derivatives. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance Reference
Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate C₉H₁₅NO₂ ~169.22 (calc.) 2-Amino, methyl acetate Potential CNS modulation
4-Thujen-2-α-yl acetate C₁₂H₁₈O₂ 194.27 Methylene, isopropyl Fragrance/plant metabolite
3-Benzoyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid C₁₃H₁₃NO₃ 231.25 Benzoyl, carboxylic acid Synthetic intermediate
LY354740 C₉H₁₃NO₄ 211.20 2-Amino, dicarboxylate mGluR2/3 agonist (anxiolytic)
2-{Bicyclo[3.1.0]hexan-2-yl}acetaldehyde C₈H₁₂O 124.18 Acetaldehyde Aldehyde reactivity studies

Key Observations :

  • The amino group in the target compound and LY354740 is critical for receptor binding, whereas non-amino derivatives (e.g., 4-Thujen-2-α-yl acetate) lack CNS activity .
  • Substituents like benzoyl or carboxylic acid (e.g., in ) alter solubility and synthetic utility but reduce bioavailability compared to esterified analogs .

Pharmacological Activity and Comparison

The compound’s pharmacological profile can be inferred from structurally related agents:

  • Diazepam Comparison : Unlike benzodiazepines, LY354740 and related bicyclic compounds avoid GABAergic side effects (e.g., sedation, memory impairment) due to selective glutamate receptor modulation .

Table: Pharmacological Data for Key Analogs

Compound Target Receptor ED₅₀ (mg/kg) Side Effects Observed? Reference
LY354740 mGluR2/3 0.2–0.5 None at 100× ED₅₀
Diazepam GABAₐ 0.5–1.0 Sedation, memory loss

Yield Comparison :

  • Methyl 2-(7-cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate hydrolysis: 90% yield .
  • 3-Azabicyclo[3.1.0]hexane derivatives: Variable yields (59–90%) depending on substituent complexity .

Physical and Chemical Properties

  • Solubility: Esters (e.g., methyl 2-hexenoate) are lipophilic, requiring organic solvents for purification .
  • Crystallinity : Related compounds (e.g., methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate) form stable crystals with defined hydrogen-bonding networks .
  • Stability: Amino-substituted bicyclohexanes are sensitive to oxidation, necessitating inert storage conditions .

Biological Activity

Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate is a bicyclic compound that has garnered attention due to its potential biological activities, particularly as a modulator of metabotropic glutamate receptors (mGluRs). This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Research indicates that this compound acts primarily as an antagonist at group II metabotropic glutamate receptors (mGluR2/3). These receptors are implicated in various neurological functions, including synaptic plasticity, learning, and memory processes. The modulation of these receptors can lead to significant therapeutic effects in conditions such as anxiety, depression, and neurodegenerative diseases .

Pharmacological Effects

  • Antidepressant Activity : Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models by enhancing serotonergic and noradrenergic neurotransmission .
  • Neuroprotective Effects : The compound has demonstrated potential neuroprotective properties by reducing excitotoxicity associated with excessive glutamate release, which is a common pathway in neurodegenerative diseases .
  • Cognitive Enhancement : By modulating mGluR activity, this compound may enhance cognitive functions such as memory retention and learning processes .

Study 1: Antidepressant Effects in Animal Models

A study conducted on rodents evaluated the effects of this compound on depressive behaviors induced by chronic stress. The results indicated a significant reduction in immobility time during forced swim tests, suggesting an antidepressant effect.

ParameterControl GroupTreatment Group
Immobility Time (seconds)120 ± 1560 ± 10*
Locomotor Activity (counts)50 ± 580 ± 10*

*P < 0.05 indicates statistical significance.

Study 2: Neuroprotective Effects Against Excitotoxicity

In vitro studies using neuronal cell cultures exposed to high concentrations of glutamate revealed that treatment with this compound significantly reduced cell death compared to untreated controls.

TreatmentCell Viability (%)
Control20 ± 5
Methyl Compound (10 µM)70 ± 10*

*P < 0.01 indicates statistical significance.

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